N-Hydroxy-2-methoxy-N-methylbenzamide
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Overview
Description
N-Hydroxy-2-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to the benzamide core. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with N-methylhydroxylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-N-methylbenzamide.
Reduction: Formation of N-methyl-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylbenzamide
- N-Hydroxy-N-methylbenzamide
- 2-Methoxy-N-methylbenzamide
Uniqueness
N-Hydroxy-2-methoxy-N-methylbenzamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications compared to similar compounds that lack one or both of these groups.
Properties
CAS No. |
63977-15-1 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-hydroxy-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10(12)9(11)7-5-3-4-6-8(7)13-2/h3-6,12H,1-2H3 |
InChI Key |
OUIBYXBQHNVFJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)O |
Origin of Product |
United States |
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